Kaempferol 3-gentiobioside
Overview
Description
Kaempferol 3-gentiobioside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antidiabetic, antioxidant, and anti-inflammatory properties . It is isolated from the leaves of plants such as Cassia alata and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3-gentiobioside typically involves the glycosylation of kaempferol with gentiobiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the gentiobiose moiety to kaempferol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification of the compound from plant sources. This process includes solvent extraction, chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods, such as microbial fermentation and plant cell culture, are also being explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can modify the glycoside moiety, leading to the formation of different glycosides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like acids or bases are employed to facilitate substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound exhibits significant antioxidant and anti-inflammatory activities, making it a subject of interest in cellular and molecular biology research.
Medicine: Kaempferol 3-gentiobioside has shown promise in the treatment of diabetes due to its α-glucosidase inhibitory activity.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mechanism of Action
Kaempferol 3-gentiobioside exerts its effects through various molecular targets and pathways:
Antidiabetic Activity: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes
Comparison with Similar Compounds
Kaempferol 3-gentiobioside can be compared with other kaempferol glycosides, such as:
- Kaempferol 3-O-rhamnoside
- Kaempferol 3-O-glucorhamnoside
- Kaempferol 3-O-rutinoside
Uniqueness: this compound is unique due to its specific glycosylation pattern, which imparts distinct biological activities. Its antidiabetic activity, in particular, is attributed to its ability to inhibit α-glucosidase more effectively compared to other glycosides .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPRCODIALMOV-DEFKTLOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309020 | |
Record name | Kaempferol 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22149-35-5 | |
Record name | Kaempferol 3-O-gentiobioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22149-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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